molecular formula C12H15BrO2 B1289335 4-(4-Bromobenzyloxy)oxane CAS No. 215453-86-4

4-(4-Bromobenzyloxy)oxane

Cat. No. B1289335
CAS RN: 215453-86-4
M. Wt: 271.15 g/mol
InChI Key: UEZOWZMPPATEKU-UHFFFAOYSA-N
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Description

4-(4-Bromobenzyloxy)oxane, also known as 4-BBO, is an organic compound with a chemical formula of C9H10BrO2. It is a colorless liquid at room temperature and is soluble in organic solvents. 4-BBO is a versatile reagent used in organic synthesis and has a wide range of applications in scientific research.

Scientific Research Applications

Nanotechnology

Lastly, 4-(4-Bromobenzyloxy)oxane can be applied in nanotechnology to create functionalized nanoparticles. The bromobenzyl group can be used to attach various molecules to the surface of nanoparticles, which can then be used in drug delivery, imaging, or as sensors.

Each of these applications leverages the unique chemical structure of 4-(4-Bromobenzyloxy)oxane to fulfill specific roles in scientific research and development. The compound’s versatility makes it a valuable asset across multiple fields of study .

Safety and Hazards

As with any chemical compound, safety precautions should be taken when handling 4-(4-Bromobenzyloxy)oxane. It is essential to follow proper lab protocols, wear appropriate protective gear, and work in a well-ventilated area. Specific safety data can be found in the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

4-[(4-bromophenyl)methoxy]oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c13-11-3-1-10(2-4-11)9-15-12-5-7-14-8-6-12/h1-4,12H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZOWZMPPATEKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501253728
Record name 4-[(4-Bromophenyl)methoxy]tetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501253728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromobenzyloxy)oxane

CAS RN

215453-86-4
Record name 4-[(4-Bromophenyl)methoxy]tetrahydro-2H-pyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=215453-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-Bromophenyl)methoxy]tetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501253728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2.90 mL of 4-hydroxy-tetrahydropyran in 30 mL of dry N,N-dimethylformamide was added dropwise to a stirred suspension of 0.84 g of sodium hydride (95%, dispersion in mineral oil) in 30 mL of dry N,N-dimethylformamide at 5° C. The resulting clear solution was allowed to come to room temperature and stirring was continued for 24 hours, followed by dropwise addition of 9.40 g of 4-bromo-benzylbromide in 50 mL of dry N,N-dimethylformamide at 5° C. and stirring at room temperature for 24 hours. The mixture was poured into water and extracted with ethyl acetate. The combined extracts were washed with water and brine, dried (sodium sulfate), and concentrated. The residue was purified by silica chromatography (isohexane/ethyl acetate=9/1, 8/2, 7/3, 6/4 v/v) yielding 5.40 g of 4-(4-bromo-benzyloxy)-tetrahydropyran as an oil. EI-MS: 270 (M+).
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.84 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
9.4 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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